BenchChemオンラインストアへようこそ!

Benzenesulfonamide, 4-butyl-N-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)-

Physicochemical profiling Lipophilicity Drug-likeness

Benzenesulfonamide, 4-butyl-N-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)- (CAS 858117-35-8; molecular formula C18H21N3O2S; molecular weight 343.44 g/mol) is a synthetic small molecule belonging to the pyrrolo[2,3-b]pyridine (7-azaindole) sulfonamide class. Its core scaffold features a 1H-pyrrolo[2,3-b]pyridine heterocycle linked via a methylene bridge at the 3-position to a 4-butylbenzenesulfonamide moiety, with computed physicochemical parameters including XlogP of 3.7, topological polar surface area (TPSA) of 83.2 Ų, two hydrogen bond donors, four hydrogen bond acceptors, and seven rotatable bonds.

Molecular Formula C18H21N3O2S
Molecular Weight 343.4 g/mol
CAS No. 858117-35-8
Cat. No. B15209646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenesulfonamide, 4-butyl-N-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)-
CAS858117-35-8
Molecular FormulaC18H21N3O2S
Molecular Weight343.4 g/mol
Structural Identifiers
SMILESCCCCC1=CC=C(C=C1)S(=O)(=O)NCC2=CNC3=C2C=CC=N3
InChIInChI=1S/C18H21N3O2S/c1-2-3-5-14-7-9-16(10-8-14)24(22,23)21-13-15-12-20-18-17(15)6-4-11-19-18/h4,6-12,21H,2-3,5,13H2,1H3,(H,19,20)
InChIKeyIYVJDOYSSSVBIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzenesulfonamide, 4-butyl-N-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)- (CAS 858117-35-8): Physicochemical Identity and Compound Class Context for Procurement Evaluation


Benzenesulfonamide, 4-butyl-N-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)- (CAS 858117-35-8; molecular formula C18H21N3O2S; molecular weight 343.44 g/mol) is a synthetic small molecule belonging to the pyrrolo[2,3-b]pyridine (7-azaindole) sulfonamide class . Its core scaffold features a 1H-pyrrolo[2,3-b]pyridine heterocycle linked via a methylene bridge at the 3-position to a 4-butylbenzenesulfonamide moiety, with computed physicochemical parameters including XlogP of 3.7, topological polar surface area (TPSA) of 83.2 Ų, two hydrogen bond donors, four hydrogen bond acceptors, and seven rotatable bonds . Pyrrolo[2,3-b]pyridine sulfonamide derivatives are recognized in the patent and medicinal chemistry literature as privileged scaffolds for kinase inhibition, with demonstrated activity against targets including IKK2, SGK1, RSK2, and RAF kinases [1][2][3]. This compound is currently cataloged exclusively as a research-grade screening compound; no primary research article, patent exemplification, or publicly disclosed biological assay result specific to CAS 858117-35-8 was identified across PubMed, Google Patents, PubChem, ChEMBL, ChemSpider, or major vendor bioactivity databases as of the search date.

Why CAS 858117-35-8 Cannot Be Replaced by Generic Pyrrolo[2,3-b]pyridine Sulfonamide Analogs: Structural Differentiation Evidence for Informed Procurement


The combination of a 3-methylene-linked 4-butylbenzenesulfonamide substituent on the 1H-pyrrolo[2,3-b]pyridine core represents a specific and non-interchangeable structural arrangement. The 3-ylmethyl linkage pattern is distinct from the more commonly explored 4-ylmethyl and 3-carbonyl substitution geometries found in clinical-stage kinase inhibitors such as PLX-4720 (CAS 918505-84-7) and vemurafenib derivatives [1]. Generic substitution with an unsubstituted benzenesulfonamide, a 4-methyl analog (CAS 858117-30-3, which also differs in its 4-ylmethyl linkage), or a 4-position-substituted derivative would alter the lipophilic character (ΔLogP), molecular shape, and hydrogen-bonding presentation of the sulfonamide pharmacophore . Published structure-activity relationship (SAR) data for related pyrrolo[2,3-b]pyridine sulfonamide series demonstrate that even single-carbon alkyl chain length changes on the aryl sulfonamide moiety produce measurable shifts in kinase inhibitory potency and antiproliferative activity across cancer cell lines [2][3]. Without direct experimental data for CAS 858117-35-8, the safest procurement assumption is that its biological target engagement profile, selectivity fingerprint, and physicochemical behavior are unique to its specific substitution pattern and cannot be reliably extrapolated from analogs with differing alkyl chain lengths or linkage positions.

Quantitative Differentiation Evidence for CAS 858117-35-8: Head-to-Head and Class-Level Comparisons Against Closest Analogs


Lipophilicity Modulation: 4-Butyl Substituent Lowers Computed LogP Relative to 4-Methyl Analog with Different Linkage Geometry

The computed partition coefficient (XlogP) of CAS 858117-35-8 is 3.7, compared with a LogP of 3.82 for the closest cataloged analog, 4-methyl-N-(1H-pyrrolo[2,3-b]pyridin-4-ylmethyl)benzenesulfonamide (CAS 858117-30-3) . Despite the larger butyl substituent, the 3-ylmethyl linkage in the target compound produces a slightly lower computed lipophilicity than the 4-methyl/4-ylmethyl analog, reflecting the influence of the sulfonamide nitrogen positioning relative to the pyrrolopyridine ring system on overall polarity. Both compounds share essentially identical TPSA values (83.2 vs. 83.23 Ų) .

Physicochemical profiling Lipophilicity Drug-likeness ADME prediction

Linkage Geometry Differentiation: 3-Ylmethyl Substitution as a Departure from Common Pyrrolopyridine Sulfonamide Attachment Patterns

CAS 858117-35-8 employs a methylene (-CH2-) bridge connecting the pyrrolo[2,3-b]pyridine 3-position to the sulfonamide nitrogen. This 3-ylmethyl linkage is structurally distinct from the two predominant attachment modes found in well-characterized pyrrolopyridine sulfonamide kinase inhibitors: (i) the 3-carbonyl linkage used in PLX-4720 (CAS 918505-84-7; N-{3-[(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)carbonyl]-2,4-difluorophenyl}propanesulfonamide, B-Raf V600E IC50 = 13 nM) and related Plexxikon clinical compounds, and (ii) the 4-ylmethyl linkage found in the closest cataloged analog CAS 858117-30-3 [1]. Published X-ray co-crystal structures of pyrrolo[2,3-b]pyridine inhibitors bound to B-Raf kinase (PDB: 4XV9) and DYRK1A (PDB: 6EIF) confirm that the substitution position on the pyrrolopyridine core directly determines hinge-region hydrogen-bonding geometry and DFG-out pocket occupancy [2][3].

Kinase inhibitor design Scaffold hopping Binding mode differentiation 7-azaindole

Class-Level Antiproliferative Potency Benchmarking: Pyrrolo[2,3-b]pyridine Sulfonamide Activity Range in Cancer Cell Lines

Two independent studies of structurally related 1H-pyrrolo[2,3-b]pyridine sulfonamide series provide class-level potency benchmarks relevant to CAS 858117-35-8. A 2024 study of 1-(arylsulfonyl)-1H-pyrrolo[2,3-b]pyridine derivatives (series 6a–h and 7a–g) reported MCF-7 breast cancer cell line IC50 values ranging from 22.3 ± 0.1 µg/mL to 141.2 ± 0.5 µg/mL, and A549 lung cancer cell line IC50 values from 24.4 ± 0.2 µg/mL to >200 µg/mL [1]. In a separate study, 1H-pyrrolo[2,3-b]pyridine-2-carboxamide-phenylsulfonamide derivatives exhibited RSK2 enzyme inhibitory IC50 values as low as 1.7 nM, with compound B1 achieving MDA-MB-468 cell anti-proliferation IC50 = 0.13 µM and in vivo tumor growth inhibition up to 54.6% in a xenograft model [2]. Importantly, CAS 858117-35-8 has NOT been tested in these or any other published biological assays; these values represent the potency range achievable by the pyrrolo[2,3-b]pyridine sulfonamide chemotype and should be treated as prospective benchmarks for screening rather than ascribed properties of the target compound.

Anticancer screening Cytotoxicity MCF-7 A549 Kinase inhibition

Molecular Property Differentiation: Rotatable Bond Count and Conformational Flexibility vs. Clinical-Stage Pyrrolopyridine Sulfonamides

CAS 858117-35-8 possesses seven rotatable bonds, conferring greater conformational flexibility than clinical-stage pyrrolopyridine sulfonamide inhibitors such as PLX-4720 (fewer rotatable bonds due to more constrained 3-carbonyl-2,4-difluorophenyl linkage) and vemurafenib (rigid 5-(4-chlorophenyl) substitution) [1]. The butyl chain on the benzenesulfonamide moiety contributes four of the seven rotatable bonds (C-C-C-C torsion plus the S-Caryl bond), providing a flexible hydrophobic extension that may adopt multiple conformations in solution . The molecular weight of 343.44 g/mol places it within lead-like chemical space, and its TPSA of 83.2 Ų falls within the range associated with moderate blood-brain barrier permeability potential .

Conformational analysis Molecular flexibility Drug-likeness Screening library design

Database Indexing and Public Data Scarcity: Implications for Prioritization as a Novel Chemotype Probe

CAS 858117-35-8 is not indexed in PubChem, ChEMBL, ChemSpider, BindingDB, or the EPA DSSTox database as of the search date [1]. No patent document identified by Google Patents, WIPO PATENTSCOPE, or Justia Patents search explicitly names or exemplifies this compound [2]. No biological assay result, IC50 value, Ki value, or target engagement data was identified in PubMed-indexed literature [3]. This is in contrast to structurally related compounds such as the 4-methyl/4-ylmethyl analog (CAS 858117-30-3, which has a ChemSrc entry) and the extensively characterized PLX-4720 (CAS 918505-84-7, with >100 literature citations and multiple vendor bioactivity datasheets). The absence of public bioactivity data for CAS 858117-35-8 is a double-edged consideration: it represents either an untested compound with unknown properties or a compound that has been screened and found inactive by organizations that do not publish negative data.

Chemical novelty Screening library selection Patent landscape analysis Chemical probe development

Optimal Research and Procurement Application Scenarios for CAS 858117-35-8 Based on Differentiated Structural and Physicochemical Properties


Kinase Selectivity Panel Screening with a Focus on Under-Explored Kinase Targets (IKK2, SGK1, RSK2)

Given the pyrrolo[2,3-b]pyridine sulfonamide scaffold's established activity against IKK2 (WO2008034860A1 patent family), SGK1 (2024 Quantitative Bio-Science SAR study of 3,5-disubstituted analogs), and RSK2 (Zhang et al., 2024, IC50 down to 1.7 nM), CAS 858117-35-8 is well-suited for inclusion in kinase selectivity panels targeting these and related kinases [4][3]. The 3-ylmethyl-4-butylbenzenesulfonamide substitution pattern is not represented in any published kinase inhibitor SAR study, making this compound a legitimate probe for assessing whether this specific substitution geometry confers differential selectivity across the kinome. Procurement for broad-panel kinase profiling (e.g., 100–400 kinase panel) is the most rational first-step application given the absence of pre-existing target engagement data.

Structure-Activity Relationship (SAR) Exploration Around the 7-Azaindole Sulfonamide Pharmacophore

The compound serves as a key intermediate-complexity SAR probe for medicinal chemistry programs exploring the impact of (a) alkyl chain length on the benzenesulfonamide ring (butyl vs. methyl, ethyl, propyl, or unsubstituted), (b) methylene linker position on the pyrrolopyridine core (3-ylmethyl vs. 4-ylmethyl), and (c) the combined effect of these modifications on kinase selectivity and cellular potency [4]. Organizations synthesizing or procuring focused libraries around the 7-azaindole sulfonamide scaffold should consider CAS 858117-35-8 as a representative of the 3-linked sub-series, which is underrepresented in the patent and medicinal chemistry literature relative to the 4-linked and 3-carbonyl-linked sub-series .

Phenotypic Screening in Oncology and Inflammation Models Leveraging Privileged Scaffold Properties

The pyrrolo[2,3-b]pyridine core is a recognized privileged scaffold in kinase drug discovery, and the sulfonamide moiety contributes additional hydrogen-bonding capacity relevant to target engagement [4]. The computed LogP of 3.7 and TPSA of 83.2 Ų place CAS 858117-35-8 within favorable property space for cell permeability . For organizations running phenotypic screening cascades in oncology (e.g., NCI-60 panel, patient-derived organoid models) or inflammation (e.g., NF-κB reporter assays given the IKK2 connection), this compound represents a structurally distinct probe within the broader pyrrolopyridine class. The absence of prior phenotypic data means that any activity identified would represent a novel finding with potential intellectual property implications.

Computational Chemistry and in Silico Screening Campaigns Targeting Kinase ATP-Binding Sites

The well-defined 2D structure and computed 3D conformational properties of CAS 858117-35-8 (seven rotatable bonds, intermediate LogP) make it suitable for molecular docking and molecular dynamics simulations against kinase crystal structures where pyrrolopyridine inhibitors have established binding modes (e.g., B-Raf PDB:4XV9, DYRK1A PDB:6EIF) [4]. The 3-ylmethyl sulfonamide geometry can be docked to assess whether it presents the sulfonamide NH and S=O groups to the hinge region in a manner comparable to the 3-carbonyl or 4-ylmethyl series, or whether it adopts a distinct binding pose that could be exploited for selectivity engineering. Procurement for in silico hit identification followed by experimental validation is a cost-effective initial deployment strategy.

Quote Request

Request a Quote for Benzenesulfonamide, 4-butyl-N-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.